Ethyl 6-(tert-butyl)-4-ethoxynicotinate
Description
Ethyl 6-(tert-butyl)-4-ethoxynicotinate is a nicotinic acid derivative characterized by a tert-butyl group at the 6-position and an ethoxy substituent at the 4-position of the pyridine ring, with an ethyl ester at the carboxylate position.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-4-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-6-17-11-8-12(14(3,4)5)15-9-10(11)13(16)18-7-2/h8-9H,6-7H2,1-5H3 |
InChI Key |
KWPXSCCGXHHCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=C1C(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Ethyl 6-(tert-butyl)-4-chloronicotinate : The chlorine at position 4 serves as a leaving group, enabling substitution reactions (e.g., with ethoxide to yield the ethoxy derivative). Its purity (>95%) and commercial availability make it a key precursor.
- Ethyl 2-bromo-6-(tert-butyl)-3-hydroxyisonicotinate : Bromine and hydroxy groups introduce hydrogen-bonding capacity and electrophilic reactivity, diverging from the ethoxy derivative’s electronic profile .
- tert-Butyl dichloronicotinate derivatives: Dichloro and Boc-protected amino groups highlight versatility in functionalization for complex intermediates, as seen in atorvastatin synthesis .
Research Findings
- Synthetic Utility : Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS 1416439-99-0) is synthesized via nucleophilic aromatic substitution, analogous to methods in , where chloro groups are replaced by amines .
- Crystallographic Insights : tert-Butyl-containing compounds (e.g., ) exhibit defined hydrogen-bonding networks (N–H···O), influencing crystal packing and stability .
- Pharmacological Relevance : While direct data on this compound is lacking, nicotinate derivatives are frequently explored as acetylcholinesterase inhibitors or kinase modulators, with substituents like tert-butyl enhancing target affinity .
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